3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Information on the specific scientific research applications of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (3-Cl-Pyp-OMe-TMF-Pyr HCl) is currently limited. No conclusive evidence exists for its use in published scientific studies ().
- Medicinal Chemistry: The presence of a piperidinylmethoxy group and a trifluoromethyl group suggests potential for investigation as a medicinal agent. The piperidinylmethoxy group is a common pharmacophore found in various bioactive molecules, while the trifluoromethyl group can enhance the drug-like properties of a molecule.
- Structure-Activity Relationship Studies: 3-Cl-Pyp-OMe-TMF-Pyr HCl could be a valuable tool in structure-activity relationship (SAR) studies for a class of compounds with similar core structures. By modifying different parts of the molecule and observing the changes in biological activity, researchers can gain insights into the key functional groups responsible for the desired effect.
3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClF₃N₂O·ClH and a molecular weight of approximately 331.16 g/mol. This compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidin-3-ylmethoxy group, making it structurally unique and potentially useful in various chemical applications. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, while the piperidine moiety may contribute to its pharmacological properties .
- Skin and eye irritation: Chlorinated and fluorinated aromatic compounds can be irritating to the skin and eyes upon contact [].
- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system [].
- Environmental hazards: Chlorinated and fluorinated compounds can be persistent in the environment and may pose risks to aquatic organisms.
The reactivity of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride can be characterized by several key reactions:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Reduction Reactions: The trifluoromethyl group can be involved in reduction reactions under specific conditions, potentially altering the compound's properties.
- Formation of Salts: As a hydrochloride salt, it can participate in acid-base reactions, forming various salts with other bases.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multi-step organic synthesis techniques:
- Formation of the Pyridine Ring: Initial steps may involve constructing the pyridine framework through cyclization reactions.
- Substitution Reactions: Subsequent introduction of the chloro and trifluoromethyl groups can be achieved via electrophilic aromatic substitution.
- Piperidinyl Methoxy Group Introduction: The final step involves attaching the piperidin-3-ylmethoxy moiety through nucleophilic substitution or coupling reactions.
These methods ensure high purity and yield of the desired compound .
The applications of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride span several fields:
- Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
- Chemical Research: It can be utilized in synthetic chemistry as an intermediate for creating more complex molecules.
- Agricultural Chemistry: Its antimicrobial properties could be explored for developing new agrochemicals or pesticides.
These applications underline the compound's significance in both research and industry .
Interaction studies involving 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride have been limited but suggest potential interactions with various biological targets:
- Receptors: Preliminary data indicate possible interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition.
- Enzymatic Activity: The compound may influence enzyme activities related to metabolic pathways, although specific targets remain to be identified.
Further studies are necessary to clarify these interactions and their implications for pharmacological applications .
Several compounds share structural similarities with 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride. Below is a comparative analysis highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Chloro-5-trifluoromethylpyridine | Chlorine and trifluoromethyl substitutions | Antimicrobial | Lacks piperidine moiety |
| 4-Piperidinylbenzylamine | Piperidine ring present | Neuroactive | No trifluoromethyl group |
| 3-Trifluoromethylpyridine | Trifluoromethyl group only | Limited activity | No piperidine or chlorine |
The presence of both the piperidinyl and trifluoromethyl groups in 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride distinguishes it from these compounds, potentially enhancing its biological activity and application scope .








